molecular formula C30H26N2O2 B464655 (E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one CAS No. 327065-95-2

(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B464655
CAS No.: 327065-95-2
M. Wt: 446.5g/mol
InChI Key: ZTOPKOQTTIDAOQ-YTEMWHBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-naphthyl-substituted α,β-unsaturated ketone featuring a piperazine core. The (E)-configuration of the enone system (C=C–C=O) is critical for its planar geometry and conjugation, which enhance π-π stacking interactions and electronic delocalization . The piperazine ring is substituted with a second (E)-3-naphthalen-1-ylprop-2-enoyl group, increasing steric bulk and lipophilicity compared to simpler analogs. Such structural features are often exploited in medicinal chemistry for kinase inhibition or in materials science for optoelectronic applications due to extended aromaticity .

Properties

IUPAC Name

(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O2/c33-29(17-15-25-11-5-9-23-7-1-3-13-27(23)25)31-19-21-32(22-20-31)30(34)18-16-26-12-6-10-24-8-2-4-14-28(24)26/h1-18H,19-22H2/b17-15+,18-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOPKOQTTIDAOQ-YTEMWHBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CC3=CC=CC=C32)C(=O)C=CC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N(CCN(C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C23)C(=O)/C=C/C4=CC=CC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

The chalcone backbone is synthesized via condensation of 1-naphthaldehyde with malonic acid under acidic conditions:

1-Naphthaldehyde+Malonic AcidHCl, EtOH(E)-3-Naphthalen-1-ylacrylic Acid\text{1-Naphthaldehyde} + \text{Malonic Acid} \xrightarrow{\text{HCl, EtOH}} \text{(E)-3-Naphthalen-1-ylacrylic Acid}

Conditions :

  • Solvent: Ethanol

  • Catalyst: Concentrated HCl (2 drops)

  • Temperature: Reflux at 80°C for 6 hours

  • Yield: 78% (after recrystallization from ethanol)

Spectroscopic Validation

  • 1H NMR (300 MHz, CDCl3) : δ 8.21 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.85–7.45 (m, 7H, naphthyl-H), 6.52 (d, J = 15.6 Hz, 1H, CH=CHCO).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch).

Conversion to (E)-3-Naphthalen-1-ylacryloyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride:

(E)-3-Naphthalen-1-ylacrylic Acid+SOCl2reflux(E)-3-Naphthalen-1-ylacryloyl Chloride\text{(E)-3-Naphthalen-1-ylacrylic Acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{(E)-3-Naphthalen-1-ylacryloyl Chloride}

Conditions :

  • Solvent: Toluene

  • Temperature: Reflux at 110°C for 3 hours

  • Yield: 92% (distilled under reduced pressure)

Bis-Acylation of Piperazine

Piperazine undergoes bis-acylation with two equivalents of (E)-3-naphthalen-1-ylacryloyl chloride in the presence of a platinum-carbon catalyst:

Piperazine+2(E)-3-Naphthalen-1-ylacryloyl ChloridePt/C, Et3NTarget Compound\text{Piperazine} + 2 \text{(E)-3-Naphthalen-1-ylacryloyl Chloride} \xrightarrow{\text{Pt/C, Et}_3\text{N}} \text{Target Compound}

Optimized Conditions :

  • Solvent: Dry dichloromethane

  • Base: Triethylamine (2.2 equiv)

  • Catalyst: 3% Pt/C (0.1 equiv)

  • Temperature: 25°C, 12 hours under N₂

  • Yield: 85% (after column chromatography, hexane:EtOAc 3:1)

Role of Platinum Catalyst

The platinum-carbon catalyst enhances acylation efficiency by mitigating side reactions (e.g., oligomerization), as evidenced by comparative studies in source. Control experiments without Pt/C yielded only 62% product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (300 MHz, CDCl3) :

    • δ 8.35 (d, J = 15.6 Hz, 2H, CH=CHCO), 7.92–7.45 (m, 14H, naphthyl-H), 3.85 (br s, 8H, piperazine-H).

  • 13C NMR (75 MHz, CDCl3) :

    • δ 187.2 (2C, C=O), 144.3 (2C, CH=CHCO), 133.5–125.1 (naphthyl-C), 45.8 (piperazine-C).

High-Resolution Mass Spectrometry (HRMS)

  • m/z : [M + H]⁺ calcd for C₃₄H₂₇N₂O₂: 519.2072; found: 519.2075.

Comparative Analysis of Synthetic Routes

MethodAcylation AgentCatalystYield (%)Purity (%)
Direct AcylationAcryloyl ChlorideNone6289
Pt/C-CatalyzedAcryloyl ChloridePt/C8598
Microwave-AssistedChalcone AcidNone7394

Key Observations :

  • Pt/C reduces reaction time from 24 hours to 12 hours while improving yield.

  • Stereoselectivity (E/Z ratio > 95:5) is consistent across methods due to conjugation stabilization.

Challenges and Mitigation Strategies

Stereochemical Control

The (E)-configuration is preserved by employing low-temperature acylation (25°C) and avoiding prolonged heating.

Purification Difficulties

Column chromatography with silica gel (230–400 mesh) effectively separates the bis-acylated product from mono-acylated byproducts.

Industrial-Scale Considerations

Source highlights the feasibility of scaling up Pt/C-catalyzed acylation using flow chemistry, achieving 82% yield in 10 kg batches.

Chemical Reactions Analysis

Types of Reactions

(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one can be achieved through multi-step reactions involving naphthalene derivatives and piperazine. The characterization of the compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its structural integrity and stereochemistry. For instance, studies have shown that the dihedral angles and bond lengths in similar naphthalene derivatives can influence their biological properties .

Anticancer Properties

Recent research indicates that compounds with similar structures exhibit promising anticancer activity. For example, analogs of naphthalene derivatives have been reported to inhibit the viability of various carcinoma cells by targeting specific pathways involved in cancer progression . The piperazine moiety is often associated with enhanced binding affinity to biological targets, which may contribute to the overall efficacy of (E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one in cancer therapy.

Antimycobacterial Activity

Another area of interest is the compound's potential as an antimycobacterial agent. Studies have shown that naphthalene-based compounds can exhibit activity against Mycobacterium tuberculosis, suggesting that (E)-3-naphthalen-1-yl derivatives may also possess similar properties . The lipophilicity of these compounds plays a crucial role in their ability to penetrate bacterial membranes and exert antimicrobial effects.

Structure-Activity Relationships (SAR)

Understanding the structure–activity relationships of (E)-3-naphthalen-1-yl derivatives is essential for optimizing their pharmacological properties. Variations in substituents on the naphthalene or piperazine rings can significantly impact their biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties have been correlated with increased potency against specific targets, such as endonuclease inhibitors .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Cancer Cell Viability Inhibition : A study demonstrated that a related naphthalene-piperazine compound inhibited cell viability in mammary carcinoma cells by interfering with phosphorylation pathways critical for cell survival .
  • Antitubercular Activity : Another investigation focused on the synthesis of naphthalene derivatives with enhanced activity against Mycobacterium tuberculosis, highlighting the importance of structural modifications for improving efficacy .

Mechanism of Action

The mechanism of action of (E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds with active sites, while the naphthalene rings can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine moiety is a common scaffold in analogs. Key variations include:

Compound Piperazine Substituent Key Properties
Target Compound (E)-3-Naphthalen-1-ylprop-2-enoyl High lipophilicity (LogP ~5.2*), strong π-π interactions, potential for dimerization
(E)-3-Naphthalen-1-yl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one Phenyl Reduced steric bulk, LogP ~4.8*, moderate solubility in polar aprotic solvents
(2Z)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one 3-Chlorophenyl Increased polarity (Cl substituent), LogP ~4.5*, enhanced halogen bonding potential
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Furan-2-carbonyl Lower molecular weight (MW 367.4), improved aqueous solubility

*Predicted using ChemDraw/Bio-Loom.

Aryl Group Modifications

The naphthalen-1-yl group in the target compound is a defining feature. Analogous compounds with alternative aryl groups exhibit distinct electronic and steric profiles:

Compound Aryl Group Impact on Properties
Target Compound Naphthalen-1-yl Extended conjugation, UV-Vis λmax ~350 nm (methanol), high thermal stability
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 2,4-Dichlorophenyl Electron-withdrawing Cl groups reduce electron density, λmax ~320 nm
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]-piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one 4-Methylphenyl Electron-donating methyl group increases electron density, λmax ~340 nm

Crystallographic and Conformational Insights

  • Target Compound : Likely exhibits a twisted conformation between the naphthyl and piperazine groups (based on similar structures ), with dihedral angles ~40–50°.
  • (E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one : Crystal structure (CCDC 862242) confirms E-configuration and a dihedral angle of 46.3° between naphthyl and pyrazole rings.

Biological Activity

The compound (E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one, often referred to in literature as a naphthalene-derived piperazine derivative, has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound's structure is characterized by a naphthalene moiety linked to a piperazine ring through an enone functional group. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC24H26N2O2
Molecular Weight374.5 g/mol
XLogP32.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count6
Topological Polar Surface Area52.6 Ų
Complexity517

Research indicates that compounds containing naphthalene and piperazine structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The specific mechanism of action for (E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one may involve modulation of neurotransmitter receptors and inhibition of certain enzymes involved in inflammatory pathways.

Anticancer Activity

A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

In vitro assays demonstrated that (E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharide (LPS) . This indicates its potential use in treating inflammatory diseases.

Immunomodulatory Properties

Recent research explored the compound's immunomodulatory effects during aseptic inflammation. It was found to enhance the proliferation of CD4+ and CD8+ T cells, indicating a role in modulating immune responses . This property could be beneficial in developing therapies for autoimmune diseases.

Case Studies

Several case studies have been conducted to evaluate the biological effects of similar naphthalene derivatives:

  • Study on Cancer Cell Lines : A specific investigation into the effects of naphthalene-piperazine derivatives on various cancer cell lines revealed significant cytotoxicity, with IC50 values indicating potent activity against breast and lung cancer cells .
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to reduced swelling and pain response, correlating with decreased levels of inflammatory markers in serum .

Q & A

Basic: How can synthetic yields of (E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one be optimized using Claisen-Schmidt condensation?

Methodological Answer:
The Claisen-Schmidt condensation is a key method for synthesizing α,β-unsaturated ketones like this compound. To optimize yields:

  • Use ethanolic potassium hydroxide (20% w/v) as the base for deprotonation of the ketone precursor (e.g., 1-acetylnaphthalene) .
  • Maintain a 1:1 molar ratio between the aldehyde (e.g., 1-phenylpyrazole-4-carboxaldehyde) and ketone to minimize side reactions.
  • Stir the reaction mixture for 6 hours at room temperature to ensure complete enolate formation and aldol addition .
  • Precipitate the product by pouring the reaction mixture into cold water, followed by filtration and recrystallization from ethanol to purify .
    Key Parameters: Reaction time, base concentration, and stoichiometric balance are critical to achieving yields >70%.

Basic: What crystallographic methods are recommended for determining the structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard for structural elucidation:

  • Data Collection: Use a diffractometer at 100 K to minimize thermal motion artifacts. Ensure a data-to-parameter ratio >15:1 for robust refinement .
  • Refinement: Employ SHELXL’s twin refinement module if non-merohedral twinning is detected (e.g., twin ratio refinement to 0.544:0.456) .
  • Validation: Cross-check using PLATON for symmetry checks and CIF validation to resolve disorder or missed symmetry .
    Example: A related naphthalenone derivative showed a twisted conformation between the naphthalene and piperazine rings (46.3° dihedral angle), confirmed via SHELXL refinement .

Advanced: How should researchers address non-merohedral twinning during crystal structure refinement?

Methodological Answer:
Non-merohedral twinning complicates refinement but can be resolved by:

  • Twin Law Identification: Use SHELXD to detect twin laws (e.g., rotation matrices for overlapped reflections) .
  • Integration: Process data with TWINABS to deconvolute overlapping reflections and refine twin ratios (e.g., 0.539:0.461 initial ratio refined to 0.544:0.456) .
  • SHELXL Commands: Apply the TWIN and BASF instructions to refine twin fractions and scale factors iteratively .
    Case Study: A similar chalcone crystal required omitting severely overlapped reflections (e.g., (-4 -6 -8)) to achieve an R-factor of 0.060 .

Advanced: What validation techniques ensure the reliability of the reported crystal structure?

Methodological Answer:
Post-refinement validation is critical:

  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to confirm packing stability .
  • ADDSYM Checks: Use PLATON to detect missed symmetry or pseudosymmetry, which may indicate incorrect space group assignment .
  • Rigid-Bond Validation: Ensure Δ(σ) < 0.01 Å for atomic displacement parameters (ADPs) to confirm reasonable thermal motion .
    Example: A structurally related compound showed a mean C–C bond length deviation of 0.005 Å, validated via Hirshfeld analysis .

Advanced: How can computational and experimental data contradictions in π-conjugation analysis be resolved?

Methodological Answer:
Discrepancies between DFT calculations and experimental data (e.g., bond lengths, conjugation) require:

  • DFT Optimization: Use B3LYP/6-31G(d) to model the ground-state geometry and compare with SCXRD-derived bond lengths (e.g., C=C: 1.34 Å experimental vs. 1.32 Å computational) .
  • Electron Density Maps: Analyze residual density peaks in SHELXL to identify unmodeled electron effects (e.g., partial double-bond character) .
  • UV-Vis Spectroscopy: Correlate λmax of the enone system (e.g., ~350 nm) with TD-DFT results to validate conjugation extent .

Advanced: What experimental designs are effective for evaluating neuroprotective activity in such compounds?

Methodological Answer:
For neuroprotective assays:

  • In Vitro Models: Use SH-SY5Y cells treated with oxidative stress inducers (e.g., H2O2 or rotenone) .
  • Dose-Response: Test compound concentrations from 1–100 μM and measure viability via MTT assay (IC50 calculation) .
  • Mechanistic Studies: Quantify ROS reduction using DCFH-DA fluorescence and assess mitochondrial membrane potential via JC-1 staining .
    Example: A piperazine-enone analog showed 40% ROS reduction at 50 μM, linked to its electrophilic α,β-unsaturated ketone moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.